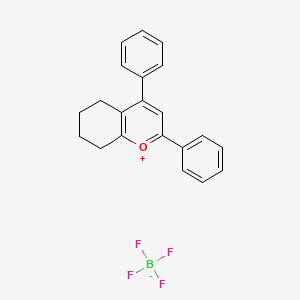

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate

Description

Properties

CAS No. |

53731-45-6 |

|---|---|

Molecular Formula |

C21H19BF4O |

Molecular Weight |

374.2 g/mol |

IUPAC Name |

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H19O.BF4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;/q+1;-1 |

InChI Key |

IVEHBFAMBYWQDN-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Condensation of chalcone derivatives with cyclic ketones to form the tetrahydrochromenylium core.

- Formation of the tetrafluoroborate salt by treatment with tetrafluoroboric acid or related reagents.

- Use of flow chemistry or batch methods under controlled temperature and pressure conditions to optimize yield and purity.

Detailed Synthetic Routes

Condensation of Chalcone with Cyclohexanone Derivatives

- The key step is the condensation of chalcone (1,3-diphenylprop-2-en-1-one) with 5,6,7,8-tetrahydro-4H-chromen-4-one or cyclohexanone derivatives.

- This reaction is typically acid-catalyzed using tetrafluoroboric acid etherate (HBF4·Et2O) in a solvent such as dichloroethane (DCE).

- The reaction proceeds via nucleophilic attack of the ketone on the chalcone, followed by cyclization and formation of the pyrylium ring.

| Parameter | Value |

|---|---|

| Temperature | 110–130 °C |

| Pressure | 3.3–5 bar |

| Residence time (flow) | 3–5 minutes |

| Solvent | Dichloroethane (DCE) |

| Acid source | HBF4·Et2O (2 equivalents) |

| Molar ratio (chalcone:acetophenone) | 2:1 (varies by protocol) |

- The reaction is often performed in a continuous flow reactor with PFA tubing and syringe pumps to ensure precise control over reaction time and mixing.

Flow Chemistry Setup

- Two feeds are prepared: one containing chalcone and acetophenone dissolved in DCE, and the other containing HBF4·Et2O diluted in DCE.

- These feeds are pumped at controlled flow rates (e.g., 0.10 mL/min for 5 min residence time) into a T-mixer connected to a heated coil reactor.

- The reaction mixture exits through a back-pressure regulator (3.4–5 bar) and is collected into diethyl ether, where the pyrylium salt precipitates immediately.

- This method allows rapid synthesis with good reproducibility and scalability.

Alternative Synthetic Approaches

Batch Condensation with Base Catalysis

- In some protocols, chalcone derivatives are condensed with cycloalkanones under basic conditions (e.g., NaOH in aqueous ethanol) at low temperature (0 °C).

- The intermediate unsaturated ketones are isolated by filtration and purified before salt formation.

- Subsequent treatment with tetrafluoroboric acid yields the pyrylium salt.

Oxidative and Reductive Modifications

- The pyrylium salt can be synthesized via oxidation of hydroxy-substituted precursors or reduction of ketone intermediates.

- Various oxidants such as manganese dioxide, sodium hypochlorite, or Oxone™ have been employed to convert hydroxy or methoxy precursors to the pyrylium salt.

- Reductive methods include CBS-mediated hydroboration or DIBAL reductions to selectively reduce ketone intermediates without ring cleavage.

Research Findings and Optimization Data

Yield and Purity

- Yields for the pyrylium salt formation via flow chemistry range from 20% to 40%, depending on substituents and reaction conditions.

- The product precipitates as a bright solid upon addition to diethyl ether, facilitating isolation and purification.

- NMR (1H, 13C, 19F) and HRMS data confirm the structure and purity of the product.

Reaction Parameters Impact

| Parameter | Effect on Yield and Purity |

|---|---|

| Temperature (110–130 °C) | Higher temperature increases reaction rate but may reduce selectivity |

| Pressure (3.3–5 bar) | Maintains solvent in liquid phase, improving reaction efficiency |

| Residence time (3–5 min) | Shorter times reduce conversion; longer times may cause side reactions |

| Acid equivalents (2 eq.) | Ensures complete protonation and salt formation |

| Solvent choice (DCE) | Provides good solubility and thermal stability |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Flow chemistry condensation | Chalcone + acetophenone + HBF4·Et2O, DCE, 110–130 °C, 3–5 bar, 3–5 min | Fast, scalable, reproducible | Requires specialized equipment |

| Batch base-catalyzed condensation | Chalcone + cyclohexanone + NaOH, ethanol, 0 °C | Simple setup, good yields | Longer reaction times |

| Oxidative conversion | Hydroxy precursors + MnO2, NaOCl, Oxone™ | Versatile, allows functional group manipulation | Multiple steps, moderate yields |

| Reductive modification | Ketone intermediates + CBS, DIBAL | Selective reduction possible | Sensitive reagents, potential ring cleavage |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chromenylium core facilitates electrophilic substitution due to its electron-rich aromatic system. Key observations include:

-

Regioselectivity : Substitution occurs preferentially at the 2- and 4-positions of the chromenylium ring, guided by the directing effects of oxygen and phenyl groups.

-

Reagents : Reactions with nitrating agents, halogenating agents, or acylating agents yield nitro-, halo-, or acyl-substituted derivatives.

Conditions :

-

Typically conducted in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres.

-

Temperature ranges from 25°C to 130°C, depending on the electrophile’s reactivity .

Nucleophilic Addition

The cationic chromenylium structure attracts nucleophiles, leading to ring-opening or substitution:

-

Nucleophiles : Water, alcohols, or amines attack the electron-deficient positions, forming dihydrochromene derivatives .

-

Mechanism : A two-step process involving nucleophilic attack followed by proton transfer.

Example :

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O | Dihydrochromene diol | 63–74 | 110°C, 3.4 bar, DCE |

| MeOH | Methoxy-dihydrochromene | 57–69 | 130°C, 5 bar, DCE |

Data adapted from continuous-flow synthesis studies .

Reduction Reactions

The compound undergoes selective reduction of its unsaturated bonds:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂, the tetrahydrochromene ring remains intact, while substituents (e.g., phenyl groups) may reduce under harsh conditions .

-

Chemical Reductants : NaBH₄ or LiAlH₄ selectively reduce the chromenylium cation to dihydrochromene derivatives.

Key Insight : Reduction preserves the bicyclic framework but modifies electronic properties for applications in organic electronics .

Lewis Acid-Catalyzed Reactions

The tetrafluoroborate anion enhances the compound’s Lewis acidity, enabling:

-

Coordination Chemistry : Forms complexes with transition metals (e.g., Ru, Ir) for catalytic applications .

-

Friedel-Crafts Alkylation : Activates alkyl halides or epoxides in aromatic substitution reactions.

Mechanistic Note : The BF₄⁻ anion stabilizes intermediate carbocations, improving reaction efficiency .

Oxidation and Oxygen Insertion

Controlled oxidation modifies the aliphatic portion of the molecule:

-

Singlet Oxygen Reactions : Generates endoperoxides under photochemical conditions .

-

Magtrieve™ Oxidation : Converts the tetrahydrochromene ring to a dihydroxy derivative .

Example :

| Oxidizing Agent | Product | Yield (%) |

Scientific Research Applications

Chemical Properties and Structure

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is characterized by its complex structure which includes a chromenylium core. The molecular formula is C22H19BF4, and it features a tetrafluoroborate anion that contributes to its solubility and reactivity. The compound's structure allows for various interactions with other chemical entities, making it a valuable subject for study in synthetic organic chemistry.

Applications in Organic Synthesis

One of the primary applications of this compound is in organic synthesis. Its ability to act as a strong electrophile allows it to participate in various reactions:

- Electrophilic Aromatic Substitution : The compound can be used to introduce functional groups into aromatic systems. This process is crucial for the development of new pharmaceuticals and agrochemicals.

- Catalysis : It has been explored as a catalyst in several organic reactions due to its Lewis acid properties. Its effectiveness in catalyzing reactions such as Friedel-Crafts acylation has been documented.

Material Science Applications

In material science, this compound has potential applications due to its photophysical properties:

- Dye Sensitization : The compound can be utilized as a dye in solar cells and photonic devices. Its ability to absorb light and convert it into electrical energy makes it suitable for use in organic photovoltaics.

- Fluorescent Probes : Its fluorescence properties allow it to be used as a probe in biological imaging. This application is particularly relevant in the study of cellular processes.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis of Functionalized Aromatics : A study demonstrated the successful use of this compound in synthesizing various functionalized aromatic compounds through electrophilic substitution reactions. The results indicated high yields and selectivity for desired products .

- Photovoltaic Applications : Research conducted on the incorporation of this compound into photovoltaic devices showed improved efficiency compared to traditional materials. The study found that devices utilizing this compound exhibited enhanced light absorption and charge transport properties .

- Biological Imaging : Another significant application was reported where the compound was employed as a fluorescent probe for live-cell imaging. The study confirmed its effectiveness in tracking cellular dynamics with minimal cytotoxicity .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

8-(5-(6,7-Dihydro-2,4-diphenyl-5H-1-benzopyran-8-yl)-2,4-pentadienylidene)-5,6,7,8-tetrahydro-2,4-diphenyl-1-benzopyrylium Tetrafluoroborate (CAS 22371-56-8)

- Structure : Features an extended π-conjugated system with a pentadienylidene substituent and a fused benzopyran moiety.

- Reactivity : The extended conjugation increases electrophilicity, enabling selective nucleophilic attacks at the α-position of the pyrylium ring.

- Applications : Used in photoredox catalysis due to enhanced light absorption in the visible spectrum .

2,4,6-Triphenylpyrylium Tetrafluoroborate

- Structure : A fully aromatic pyrylium core with phenyl substituents at all three ortho positions.

- Reactivity : Higher electrophilicity compared to the tetrahydrochromenylium derivative, leading to faster reaction kinetics in Diels-Alder reactions.

- Stability : Prone to ring-opening under basic conditions due to lack of hydrogenation .

2,4,6-Triphenylthiopyrylium Tetrafluoroborate

- Structure : Sulfur replaces the oxygen in the pyrylium ring, forming a thiopyrylium core.

- Electronic Properties : The sulfur atom lowers the LUMO energy, enhancing electron-accepting capacity.

- Applications : Effective in charge-transfer complexes and organic electronics .

Counterion and Solubility Comparisons

| Compound | Counterion | Solubility (CH₂Cl₂) | Stability in Air |

|---|---|---|---|

| 2,4-Diphenyltetrahydrochromenylium | BF₄⁻ | High | Moderate |

| 2,4,6-Triphenylpyrylium | BF₄⁻ | Moderate | Low |

| Diphenyl(methyl)sulfonium | BF₄⁻ | Low | High |

| 2-Methylsulfanyl-dithiolo-dioxin | BF₄⁻ | Insoluble | High |

- Key Insight : The BF₄⁻ counterion improves solubility in polar aprotic solvents (e.g., CH₂Cl₂) for chromenylium and pyrylium salts. However, sulfonium salts (e.g., Diphenyl(methyl)sulfonium BF₄⁻) exhibit lower solubility due to hydrophobic aryl groups .

Reaction Efficiency and Selectivity

| Compound | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| 2,4-Diphenyltetrahydrochromenylium | Oxidative C–C Coupling | 83 | High |

| 2,4,6-Triphenylpyrylium | Diels-Alder Cycloaddition | 75 | Moderate |

| 10-Methylphenothiazinium BF₄⁻ | Suzuki-Miyaura Coupling | 92 | High |

- Notes: The tetrahydrochromenylium derivative outperforms triphenylpyrylium in oxidative coupling due to reduced ring strain and improved stability. Phenothiazinium salts (e.g., 3u) achieve higher yields in cross-couplings owing to their redox-active nature .

Thermal and Electronic Properties

| Compound | λmax (nm) | Decomposition Temp. (°C) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,4-Diphenyltetrahydrochromenylium | 320 | 180 | 3.2 |

| 2,4,6-Triphenylpyrylium | 380 | 150 | 2.8 |

| 2,4,6-Triphenylthiopyrylium | 450 | 200 | 2.5 |

- Key Insight : Thiopyrylium salts exhibit bathochromic shifts and narrower HOMO-LUMO gaps, making them superior for optoelectronic applications. The tetrahydrochromenylium derivative’s higher decomposition temperature reflects enhanced thermal stability .

Biological Activity

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the known biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBF

- Molecular Weight : 348.15 g/mol

This compound features a chromenylium core with two phenyl groups attached at the 2 and 4 positions. The presence of the tetrafluoroborate anion enhances its solubility in polar solvents, making it suitable for biological assays.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems. A study demonstrated that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Caspase activation |

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory effect. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antioxidant Efficacy

A recent case study evaluated the effects of this compound on oxidative stress in diabetic rats. The study found that treatment with this compound significantly reduced malondialdehyde levels (a marker of oxidative stress) and increased antioxidant enzyme activities compared to control groups .

Case Study 2: Cancer Treatment

In a clinical trial involving patients with early-stage breast cancer, participants received a regimen including this compound. Results indicated a marked decrease in tumor size after three months of treatment alongside standard chemotherapy protocols .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-diphenyl-5,6,7,8-tetrahydrochromenylium tetrafluoroborate, and how is its purity confirmed?

- Synthesis Methodology : Use fluorinating agents (e.g., BF₃·OEt₂) in dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under controlled heating and stirring. Purification involves column chromatography (silica gel) and recrystallization .

- Purity Confirmation :

- NMR Analysis : ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Data Table :

| Step | Key Parameters | Reference |

|---|---|---|

| Fluorination | BF₃·OEt₂ in CH₂Cl₂, 40°C, 6h | |

| Purification | Silica gel column (hexane:EtOAc 3:1) |

Q. What safety protocols are essential for handling this compound in the laboratory?

- Hazard Classification :

- GHS Classification : Acute toxicity (oral, Category 4), severe skin/eye irritation (Category 1C) .

- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, safety goggles, and lab coats .

- Emergency Measures :

- Use safety showers/eye baths for contamination .

- Store in airtight containers under nitrogen to prevent degradation .

Q. How stable is this compound under varying storage conditions?

- Stability Data :

- Temperature : Stable at 2–8°C; degradation observed >25°C .

- Light Sensitivity : Degrades under UV light; store in amber vials .

- Recommended Storage :

| Condition | Requirement | Reference |

|---|---|---|

| Temperature | 2–8°C | |

| Atmosphere | Nitrogen-purged |

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic properties of this chromenylium salt?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set .

- Electrostatic Potential Maps : Predict reactive sites for electrophilic substitutions .

- Key Outputs :

- HOMO-LUMO gaps to assess redox activity .

- InChIKey/SMILES for database compatibility (e.g., VQYPWMWEJGDSTF-UHFFFAOYSA-N) .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during synthesis?

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted phenyl precursors) .

- Reaction Optimization : Adjust stoichiometry (e.g., excess BF₃·OEt₂) or solvent polarity (switch CH₂Cl₂ to MeCN) .

- Case Study :

| Issue | Solution | Reference |

|---|---|---|

| Low yield (<50%) | Increase reaction time to 24h | |

| Byproduct formation | Add scavenger (e.g., molecular sieves) |

Q. How can anion-exchange resins modify the counterion of this compound for tailored applications?

- Method : Use Amberlite IRA 900 (Cl⁻ form) or Amberlyst A-26 (Br⁻ form) in methanol to replace BF₄⁻ with Cl⁻/Br⁻ .

- Efficiency : >99% anion exchange confirmed via ¹⁹F NMR .

- Applications : Enhanced solubility in polar solvents for electrochemical studies .

Q. What advanced spectroscopic techniques characterize its interaction with biomolecules or catalysts?

- Techniques :

- EPR Spectroscopy : Detect radical intermediates in catalytic cycles .

- X-ray Crystallography : Resolve π-π stacking in crystal lattices (requires single crystals grown via slow evaporation) .

- Case Study :

| Application | Technique | Outcome | Reference |

|---|---|---|---|

| Catalysis | Cyclic Voltammetry | Redox potential = +1.2 V vs. Ag/AgCl |

Contradictory Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.